Methyl 7-(2-methoxyphenyl)-6-[(3-methoxyphenyl)carbonyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate
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Overview
Description
METHYL 6-(3-METHOXYBENZOYL)-7-(2-METHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE is a complex organic compound that belongs to the class of tetrazolopyrimidines This compound is characterized by its unique structure, which includes methoxybenzoyl and methoxyphenyl groups attached to a tetrazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 6-(3-METHOXYBENZOYL)-7-(2-METHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrazolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the tetrazolopyrimidine ring.
Introduction of Methoxybenzoyl and Methoxyphenyl Groups: These groups are introduced through substitution reactions using suitable reagents and catalysts.
Esterification: The final step involves the esterification of the carboxylate group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
METHYL 6-(3-METHOXYBENZOYL)-7-(2-METHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
METHYL 6-(3-METHOXYBENZOYL)-7-(2-METHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of METHYL 6-(3-METHOXYBENZOYL)-7-(2-METHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- METHYL 6-(2-METHOXY-2-OXOETHYL)-4-(4-METHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
- ETHYL 6-METHYL-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
Uniqueness
METHYL 6-(3-METHOXYBENZOYL)-7-(2-METHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of methoxybenzoyl and methoxyphenyl groups attached to a tetrazolopyrimidine core sets it apart from other similar compounds.
Properties
CAS No. |
889955-79-7 |
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Molecular Formula |
C21H19N5O5 |
Molecular Weight |
421.4 g/mol |
IUPAC Name |
methyl 6-(3-methoxybenzoyl)-7-(2-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C21H19N5O5/c1-29-13-8-6-7-12(11-13)19(27)16-17(20(28)31-3)22-21-23-24-25-26(21)18(16)14-9-4-5-10-15(14)30-2/h4-11,18H,1-3H3,(H,22,23,25) |
InChI Key |
MDSJRYKLCHKABG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=C(NC3=NN=NN3C2C4=CC=CC=C4OC)C(=O)OC |
Origin of Product |
United States |
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